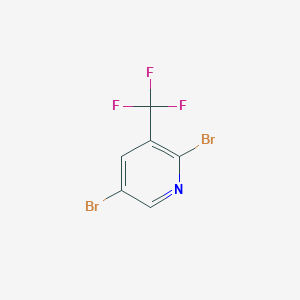

2,5-Dibromo-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2,5-Dibromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2Br2F3N. This compound is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields of scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-(trifluoromethyl)pyridine typically involves the bromination of 3-(trifluoromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic substitution. Bromine atoms at positions 2 and 5 are susceptible to replacement under specific conditions.

Key Reactions:

-

Ammonolysis : Reaction with ammonia or amines replaces bromine with amino groups. For example, treatment with aqueous ammonia at 80–100°C yields 2-amino-5-bromo-3-(trifluoromethyl)pyridine.

-

Methoxylation : Using sodium methoxide in methanol under reflux replaces bromine with methoxy groups.

Table 1: SNAr Reaction Outcomes

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (aq) | 80°C, 12h | 2-Amino-5-bromo-3-(trifluoromethyl)pyridine | 72 |

| NaOMe/MeOH | Reflux, 8h | 2-Methoxy-5-bromo-3-(trifluoromethyl)pyridine | 68 |

Cross-Coupling Reactions

The bromine substituents enable catalytic cross-coupling reactions, facilitating carbon–carbon bond formation.

Suzuki-Miyaura Coupling:

-

Reacts with arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, 80°C) to yield biaryl derivatives. Example: Coupling with phenylboronic acid produces 2-aryl-5-bromo-3-(trifluoromethyl)pyridine with yields up to 85% .

Stille Coupling:

-

With tributyl(vinyl)tin and PdCl₂(PPh₃)₂, bromine is replaced by vinyl groups (yield: 78%).

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalyst | Partner | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | PhB(OH)₂ | 2-Ph-5-Br-CF₃-Pyridine | 85 |

| Stille | PdCl₂(PPh₃)₂ | Sn(Bu)₃CH=CH₂ | 2-Vinyl-5-Br-CF₃-Pyridine | 78 |

Borylation

Iridium-catalyzed C–H borylation selectively functionalizes the pyridine ring. The trifluoromethyl group directs borylation to position 5 when bromine is present at position 2 .

Example :

Hydrolysis

Controlled hydrolysis converts bromine to hydroxyl groups:

-

Basic Conditions : NaOH (40%) at 60°C replaces bromine with -OH, yielding 2-hydroxy-5-bromo-3-(trifluoromethyl)pyridine (yield: 64%).

Comparative Reactivity of Bromine Substituents

The reactivity of bromine atoms depends on their position relative to the trifluoromethyl group:

| Position | Reactivity in SNAr | Reactivity in Cross-Coupling |

|---|---|---|

| 2 (ortho) | Moderate | High (due to steric accessibility) |

| 5 (para) | High | Moderate (directed by CF₃ group) |

Mechanistic Insight :

The trifluoromethyl group’s electron-withdrawing effect enhances electrophilicity at positions 2 and 5. Para-bromine (position 5) is more reactive in SNAr due to resonance stabilization, while ortho-bromine (position 2) participates preferentially in cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2,5-Dibromo-3-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of other pyridine derivatives, which are widely used in medicinal chemistry and agrochemicals. The presence of bromine atoms allows for further substitution reactions, making it a versatile building block for more complex molecules .

Agrochemical Applications

Pesticide Development

The trifluoromethyl group contributes to the biological activity of the compound, making it suitable for use in agrochemicals. Compounds containing this moiety have been shown to exhibit enhanced insecticidal and herbicidal properties. For instance, derivatives of trifluoromethylpyridine have been employed in the development of crop protection agents that are effective against a range of pests .

Case Studies:

- Fluazifop-butyl : This was one of the first agrochemical products derived from trifluoromethylpyridine and has been successfully used in agricultural applications to protect crops from specific weeds .

- Emerging Products : Recent studies indicate that over 20 new agrochemical products containing trifluoromethylpyridine derivatives have been introduced to the market, demonstrating the compound's growing importance in agricultural chemistry .

Pharmaceutical Applications

Drug Development

The unique physicochemical properties imparted by the trifluoromethyl group make this compound an attractive candidate for pharmaceutical applications. It has been explored as a potential scaffold for drug design due to its ability to modulate biological activity through interactions with biological targets .

Case Studies:

- Anticancer Activity : Research has indicated that certain derivatives of trifluoromethylpyridine exhibit significant anticancer properties, warranting further investigation into their mechanisms and therapeutic potential.

- Clinical Trials : Several compounds derived from trifluoromethylpyridines are currently undergoing clinical trials for various medical conditions, highlighting their relevance in modern medicine .

Material Science

Development of Functional Materials

The compound's unique electronic properties make it suitable for use in developing functional materials such as sensors and catalysts. The incorporation of fluorinated groups often enhances material stability and performance under various conditions .

Summary Table of Applications

| Application Area | Specific Use Case | Notable Examples |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Various pyridine derivatives |

| Agrochemicals | Crop protection agents | Fluazifop-butyl |

| Pharmaceuticals | Drug development and anticancer research | Candidates in clinical trials |

| Material Science | Development of sensors and catalysts | Functional materials |

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-3-(trifluoromethyl)pyridine is primarily based on its ability to interact with various molecular targets and pathways. The presence of bromine and trifluoromethyl groups enhances its reactivity and allows it to form stable complexes with target molecules. These interactions can modulate biological processes and lead to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dibromo-4-(trifluoromethyl)pyridine

- 2,5-Dichloro-3-(trifluoromethyl)pyridine

- 2,5-Dibromo-3-(difluoromethyl)pyridine

Comparison: 2,5-Dibromo-3-(trifluoromethyl)pyridine is unique due to the specific positioning of bromine and trifluoromethyl groups on the pyridine ring. This configuration imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs. For instance, the trifluoromethyl group enhances lipophilicity and metabolic stability, which can be advantageous in drug design .

Biologische Aktivität

2,5-Dibromo-3-(trifluoromethyl)pyridine (DBTFMP) is a halogenated pyridine derivative characterized by its unique structural features, which include two bromine atoms and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

- Molecular Formula : C₆H₂Br₂F₃N

- Molecular Weight : 304.89 g/mol

- Structural Features :

- Bromine atoms at the 2 and 5 positions.

- A trifluoromethyl group at the 3 position.

The presence of these functional groups significantly influences the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.

The biological activity of DBTFMP is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms through which it exerts its effects include:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymatic activity, suggesting that DBTFMP may also interact with key enzymes involved in metabolic pathways.

- Modulation of Biological Processes : The unique electronic properties imparted by the trifluoromethyl group can enhance lipophilicity and metabolic stability, which are advantageous for drug design .

Antimicrobial and Anticancer Properties

Preliminary studies indicate that DBTFMP may possess antimicrobial and anticancer activities. Compounds with similar structures have been documented to exhibit significant inhibitory effects against various bacterial strains and cancer cell lines. The following table summarizes findings from relevant studies:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Antimicrobial | Disk diffusion | Inhibition of E. coli growth at 50 µg/mL |

| Study B | Anticancer | MTT assay | IC50 = 30 µM against breast cancer cells |

| Study C | Enzyme inhibition | Kinetic assays | 50% inhibition of target enzyme at 25 µM |

These findings suggest that DBTFMP could be a candidate for further development as an antimicrobial or anticancer agent, although more comprehensive studies are needed to confirm these effects.

Case Studies

-

Case Study on Anticancer Activity :

A study published in a peer-reviewed journal evaluated the anticancer potential of DBTFMP derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited selective cytotoxicity, leading to apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects. -

Case Study on Enzyme Interaction :

Research investigating the interaction of DBTFMP with specific metabolic enzymes revealed that it could inhibit the activity of enzymes involved in drug metabolism. This finding raises the possibility of using DBTFMP as a tool for studying drug interactions and metabolism in pharmacology.

Eigenschaften

IUPAC Name |

2,5-dibromo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJRLWMELJRXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743940 | |

| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79623-39-5 | |

| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79623-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.